molecular formula C10H21N3 B1646939 4-Cyclohexylpiperazin-1-amine CAS No. 916518-99-5

4-Cyclohexylpiperazin-1-amine

Cat. No.: B1646939
CAS No.: 916518-99-5
M. Wt: 183.29 g/mol
InChI Key: KLAFGNZLJAZPOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Cyclohexylpiperazin-1-amine involves complex chemical reactions. A detailed synthesis process can be found in a patent , which describes the production of Avatrombopag, a drug that contains a this compound moiety. The synthesis involves multiple steps and requires careful handling of the reagents .


Molecular Structure Analysis

The molecular structure of this compound has been studied using nuclear magnetic resonance (NMR) spectroscopy . The study provides insights into the stable forms and molecular structures of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and require a deep understanding of organic chemistry. A study has reported the use of NMR spectroscopy to investigate the solvent effects on nuclear magnetic shielding tensors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases . These properties include its molecular formula, molecular weight, and other relevant information.

Scientific Research Applications

Enantioselective Synthesis

Ruoyan Huang et al. (2019) developed a carbene-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents. This process affords optically enriched dihydroquinoxalines, core structures in natural products and synthetic bioactive molecules, showcasing the compound's utility in the synthesis of complex molecules with potential pharmaceutical applications Ruoyan Huang et al., 2019.

Catalyst Development

Pullaiah C. Perumgani et al. (2016) found that a polystyrene-supported N-phenylpiperazine–Cu(II) complex is an efficient, versatile catalyst for the selective multicomponent reaction of terminal alkynes, ketones, and secondary amines. This process forms propargylamines under solvent-free conditions, demonstrating the role of 4-Cyclohexylpiperazin-1-amine derivatives in catalyzing significant chemical reactions Pullaiah C. Perumgani et al., 2016.

Medicinal Chemistry

A study by F. Mutulis et al. (2004) synthesized and characterized a series of piperazine analogues of the melanocortin 4 receptor (MC4R) specific small-molecule agonist "THIQ." These analogues, including those derived from 4-cyclohexylpiperazine, showed activity at MC(1,3-5) receptors with several compounds displaying clear selectivity for MC4R, indicating potential for therapeutic application in treating conditions related to MC4R F. Mutulis et al., 2004.

Organic Synthesis

J. Orive et al. (2013) synthesized novel amine templated open-framework vanadium(III) phosphites using compounds including cyclohexylammonium. These materials behave as heterogeneous catalysts for the selective oxidation of alkyl aryl sulfides, highlighting their importance in catalysis and materials science J. Orive et al., 2013.

Sigma Receptor Affinity

Research by F. Berardi et al. (2009) explored the sigma(2) receptor affinity and activity of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine derivatives. These studies offer insights into the neurological applications of cyclohexylpiperazine derivatives, contributing to the development of potential treatments for neurodegenerative diseases F. Berardi et al., 2009.

Future Directions

The future directions of 4-Cyclohexylpiperazin-1-amine research are promising. It has diverse applications in drug discovery, materials synthesis, and biological studies. Furthermore, its role as a thrombopoietin receptor agonist suggests potential applications in the treatment of diseases related to platelet production .

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of 4-Cyclohexylpiperazin-1-amine are not fully documented in the literature. It is known that piperazine derivatives, which include this compound, have important pharmacological properties . The nature of these interactions with enzymes, proteins, and other biomolecules would depend on the specific structure of the derivative and the biochemical context.

Cellular Effects

The cellular effects of this compound are not fully known. Research on similar compounds suggests that they can have significant effects on cells . For instance, some piperazine derivatives have been found to accumulate in cells and have antibacterial activity

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Piperazine derivatives are known to interact with various biomolecules . They can form oximes in an essentially irreversible process when they react with nitrogen

Properties

IUPAC Name

4-cyclohexylpiperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h10H,1-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAFGNZLJAZPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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